8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione
CAS No.:
Cat. No.: VC9544158
Molecular Formula: C22H27ClN6O3
Molecular Weight: 458.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27ClN6O3 |
|---|---|
| Molecular Weight | 458.9 g/mol |
| IUPAC Name | 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
| Standard InChI | InChI=1S/C22H27ClN6O3/c1-14(15(2)30)29-18(24-20-19(29)21(31)26(4)22(32)25(20)3)13-27-8-10-28(11-9-27)17-7-5-6-16(23)12-17/h5-7,12,14H,8-11,13H2,1-4H3 |
| Standard InChI Key | ZQWOMGFRLCGYSS-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
| Canonical SMILES | CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Introduction
The compound 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class. It features a purine core modified with a piperazine moiety and a chlorophenyl group, which are crucial for its biological activity. The molecular formula of this compound is C22H27ClN6O3, and its molecular weight is approximately 458.9 g/mol .
Molecular Formula and Weight
Synthesis
The synthesis of this compound typically involves multiple steps, including reactions that require controlled conditions such as temperature and pH to achieve high yields and purity. Common reagents for such reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Pharmacological Effects
The biological activity of 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is primarily linked to its interaction with various molecular targets within biological systems. It may exhibit pharmacological effects by modulating receptor activity or inhibiting specific enzymes, which could be beneficial in fields such as neuropharmacology or oncology.
Comparison with Similar Compounds
Research Findings and Future Directions
Research on 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is ongoing, with a focus on understanding its pharmacodynamics and pharmacokinetics. Interaction studies using techniques like surface plasmon resonance or isothermal titration calorimetry are crucial for assessing its efficacy and safety profile in potential therapeutic contexts.
Future research should aim to elucidate the compound's specific mechanisms of action and explore its potential applications in medicinal chemistry, particularly in treating neurological disorders or as an antipsychotic agent. Additionally, the development of more efficient synthesis methods could enhance its scalability and availability for further studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume